Zimeldine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

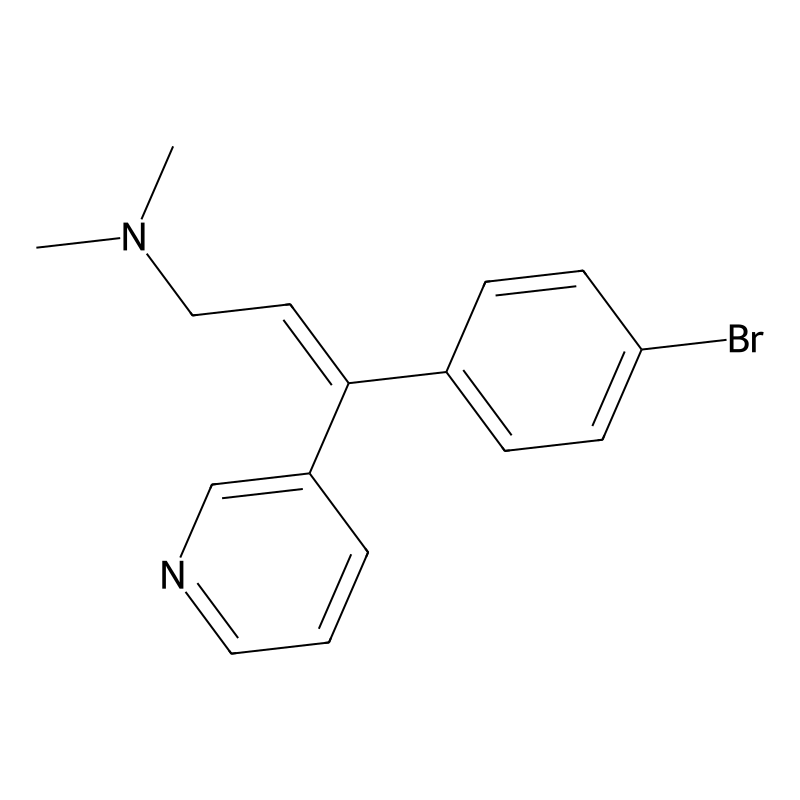

Zimelidine, also known as Zimeldine or Normud, is a compound that was one of the first selective serotonin reuptake inhibitors (SSRIs) introduced for the treatment of depression. Developed in the late 1970s by Arvid Carlsson and marketed in 1982, it is structurally a pyridylallylamine derivative of brompheniramine, an antihistamine with antidepressant properties. Despite its initial success and favorable safety profile, Zimelidine was withdrawn from the market due to rare cases of Guillain–Barré syndrome associated with its use .

The chemical formula for Zimelidine is , with a molar mass of approximately 317.23 g/mol. It acts primarily by inhibiting the reuptake of serotonin at the synaptic cleft, thus enhancing serotonergic activity without significantly affecting other neurotransmitter systems .

Zimelidine exhibits selective inhibition of serotonin reuptake, making it effective in treating depressive disorders. It has been shown to preferentially inhibit 5-hydroxytryptamine (serotonin) neuronal uptake in various brain regions including the cerebral cortex and hippocampus . Unlike traditional tricyclic antidepressants, Zimelidine has minimal effects on noradrenaline uptake and does not significantly interact with dopamine receptors or histaminergic systems. This selectivity contributes to its unique profile among antidepressants .

The synthesis of Zimelidine involves several steps starting from brompheniramine. The general synthetic route includes:

- Formation of the pyridyl ring: This involves cyclization reactions that create the pyridine structure.

- Alkylation: The introduction of dimethylallyl groups occurs through alkylation reactions.

- Bromination: Selective bromination at specific positions on the aromatic ring enhances biological activity.

- Purification: The final product undergoes purification processes such as recrystallization or chromatography to yield pure Zimelidine .

Zimelidine was primarily used as an antidepressant due to its ability to increase serotonin levels in the brain. Although it has been withdrawn from clinical use, its mechanism has paved the way for the development of newer SSRIs like fluoxetine and fluvoxamine. Research into its effects on conditions like cataplexy has also been noted, indicating potential applications beyond depression .

Similar Compounds: Comparison

Several compounds are structurally or functionally similar to Zimelidine. These include:

| Compound Name | Description | Unique Features |

|---|---|---|

| Fluoxetine | A widely used SSRI | More selective for serotonin reuptake; fewer side effects |

| Fluvoxamine | Another SSRI | Effective for obsessive-compulsive disorder; fewer drug interactions |

| Paroxetine | An SSRI with a similar mechanism | Known for its sedative effects; significant drug interactions |

| Mianserin | A tetracyclic antidepressant | Acts on multiple neurotransmitter systems; less specific than SSRIs |

| Sertraline | An SSRI commonly prescribed | Broad therapeutic uses; fewer side effects compared to older medications |

Zimelidine's unique structural attributes and selective action on serotonin reuptake distinguish it from these compounds, though its clinical use was limited by safety concerns leading to its withdrawal from the market .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Storage

UNII

Drug Indication

Therapeutic Uses

Pharmacology

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AB - Selective serotonin reuptake inhibitors

N06AB02 - Zimeldine

Mechanism of Action

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Five healthy adults were administered zimelidine orally (150 mg) and by intravenous infusion (20 mg) in a crossover design. Blood and urine samples were collected for a period of 28 hours after dosing and the concentrations of zimelidine and norzimelidine determined. There was no significant difference in terminal phase half-life of zimelidine after oral (4.7 hr +/- 1.3 SD) or intravenous dosing (5.1 hr +/- 0.7 SD). An average of 50% of the ingested oral dose reached the systemic circulation. Excretion of unchanged zimelidine in urine was on average 1.26% of the intravenous dose. It appears that zimelidine is completely absorbed from the gastrointestinal tract and "first-pass metabolism" in the liver reduces the bioavailability to 50%. The mean plasma half-life for norzimelidine was 22.8 hr. The area under the plasma concentration time curve for norzimelidine after oral administration was 92% of that after intravenous administration. The plasma concentration of both zimelidine and norzimelidine are predicted to approach steady-state within 3-5 days.

The kinetics of zimeldine (Z) and its demethylated metabolite, norzimelidine (NZ), were determined after administration of a single 200 mg oral dose of Z to 6 healthy volunteers (Group I), and to patients with mild (Group II) and severe renal failure (Group III). Z and NZ concentrations were assayed by HPLC in serial plasma and urine samples over 6 days following the dose. In Group I Z was rapidly absorbed and metabolized into NZ, and then the plasma concentrations declined with apparent elimination half-lives of 8.4 h and 24.9 h for Z and NZ respectively, whilst the renal clearance of both compounds was low, Z 15.7 ml/min and NZ 33.0 ml/min. The plasma level of Z differed little between Groups I and III, but the area under the curve was significantly higher in Group III than in Group I subjects (AUC0-144 = 17.3 and 6.8 mumol X l-1 X h, respectively). Severe renal failure did not affect the peak plasma concentration of NZ but it did significantly increase peak time, apparent elimination half-life, and the area under the plasma concentration curve. A significant inverse relationship was found between renal clearance of NZ and plasma creatinine. Since NZ is as pharmacologically potent as Z, the results suggest that the dose of Z should be reduced in patients with severe renal insufficiency.

Metabolism Metabolites

Several metabolites of (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine (zimelidine) were isolated from urine of rat and dog after administration of the 14C-labelled drug. The major metabolic routes found in these species involve oxidations at both the aliphatic and aromatic nitrogen, N-demethylations and deamination of the aliphatic nitrogen. The major excretion products in urine from both rat and dog were the N-oxide of zimelidine, the deamination product 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid and its N-oxide. Apparently, there are only minor differences between rat and dog in the metabolism of zimelidine. The N-oxide of zimelidine and the acrylic acid derivative were also identified in a human urine sample. Zimelidine was labelled with 14C in the allylic position. Most of the metabolites were synthesized in pure diastereomeric form and their configuration were shown by UV and 1H-NMR.

Associated Chemicals

Wikipedia

Drug Warnings

Thirteen cases of the Guillain-Barre syndrome are reviewed, all occurring with a similar relationship to recent commencement of treatment with the antidepressive drug zimeldine. The risk of developing Guillain-Barre syndrome was increased about 25-fold among patients receiving zimeldine, as compared with the natural incidence of the disorder. The cases described provide strong evidence that Guillain-Barre syndrome may occur as a specific, probably immunologically mediated, complication of drug therapy.

A small group of patients who had been successfully treated with lithium for a number of years were treated with zimeldine in order to determine whether this antidepressant could be substituted for lithium in patients with a bipolar affective illness. The proposed treatment period of 6 months was not reached by any patient due to depression, hypomania, mania or unusual adverse symptoms. The results of this pilot study suggest that bipolar patients being treated with lithium should not then be treated by antidepressants including those which are potent and selective inhibitors of 5-HT uptake.

Biological Half Life

The pharmacokinetics of zimeldine, a 5-HT reuptake blocker with antidepressive effects, was studied after a single oral dose and after multiple oral administration in 19 alcoholic males, 10 with and 9 without chronic liver damage. ... The plasma half-life of zimeldine was also significantly longer in the chronically liver damaged patients.

Five healthy adults were administered zimelidine orally (150 mg) and by intravenous infusion (20 mg) in a crossover design. Blood and urine samples were collected for a period of 28 hours after dosing and the concentrations of zimelidine and norzimelidine determined. There was no significant difference in terminal phase half-life of zimelidine after oral (4.7 hr +/- 1.3 SD) or intravenous dosing (5.1 hr +/- 0.7 SD). ... The mean plasma half-life for norzimelidine was 22.8 hr.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Interactions

Dates

2: Bengtsson BO, Wiholm BE, Myrhed M, Wålinder J. Adverse experiences during treatment with zimeldine on special licence in Sweden. Int Clin Psychopharmacol. 1994 Spring;9(1):55-61. PubMed PMID: 8195584.

3: Bjorvatn B, Ursin R. Effects of zimeldine, a selective 5-HT reuptake inhibitor, combined with ritanserin, a selective 5-HT2 antagonist, on waking and sleep stages in rats. Behav Brain Res. 1990 Nov 30;40(3):239-46. PubMed PMID: 2149499.

4: Hindmarch I, Subhan Z, Stoker MJ. The effects of zimeldine and amitriptyline on car driving and psychomotor performance. Acta Psychiatr Scand Suppl. 1983;308:141-6. PubMed PMID: 6230888.

5: Gottfries CG, Grind M, Lundström J, Alling C. Pharmacokinetics of zimeldine in male alcoholics. Acta Pharmacol Toxicol (Copenh). 1986 Aug;59(2):94-102. PubMed PMID: 2946168.

6: Claghorn J, Gershon S, Goldstein BJ. Zimeldine tolerability in comparison to amitriptyline and placebo: findings from a multicentre trial. Acta Psychiatr Scand Suppl. 1983;308:104-14. PubMed PMID: 6230883.

7: Cutler NR, Haxby J, Kay AD, Narang PK, Lesko LJ, Costa JL, Ninos M, Linnoila M, Potter WZ, Renfrew JW, et al. Evaluation of zimeldine in Alzheimer's disease. Cognitive and biochemical measures. Arch Neurol. 1985 Aug;42(8):744-8. PubMed PMID: 2411246.

8: Kristofferson A, Sohl-Akerlund A, Hall E, Bengtsson BO, Ogenstad S, Wålinder J. Effect of zimeldine and its metabolites on [3H]thymidine incorporation in lymphocyte cultures from psychiatric patients with or without a hypersensitivity reaction during zimeldine therapy. Int Clin Psychopharmacol. 1994 Sep;9(3):179-85. PubMed PMID: 7814827.

9: Dehlin O, Björnson G, Lundström J, Nörgård J. Zimeldine to geriatric patients in once daily dosage. A pharmacokinetic and clinical study. Acta Psychiatr Scand. 1984 Feb;69(2):103-11. PubMed PMID: 6230881.

10: Hiramatsu KI, Takahashi R, Mori A, Inoue R, Kazamatsuri H, Murasaki M, Sakuma A. A multicentre double-blind comparative trial of zimeldine and imipramine in primary major depressive disorders. Acta Psychiatr Scand Suppl. 1983;308:41-54. PubMed PMID: 6230895.

11: Bjørkum AA, Neckelmann D, Bjorvatn B, Ursin R. Lesion of descending 5-HT pathways increases zimeldine-induced waking in rats. Physiol Behav. 1995 May;57(5):959-66. PubMed PMID: 7610150.

12: Langlois R, Cournoyer G, de Montigny C, Caillé G. High incidence of multisystemic reactions to zimeldine. Eur J Clin Pharmacol. 1985;28(1):67-71. PubMed PMID: 3157576.

13: Seppälä T, Linnoila M. Effects of zimeldine and other antidepressants on skilled performance: a comprehensive review. Acta Psychiatr Scand Suppl. 1983;308:135-40. Review. PubMed PMID: 6230887.

14: Mulinari S. Divergence and convergence of commercial and scientific priorities in drug development: The case of Zelmid, the first SSRI antidepressant. Soc Sci Med. 2015 Aug;138:217-24. doi: 10.1016/j.socscimed.2015.06.020. Epub 2015 Jun 18. PubMed PMID: 26123880.

15: Seppälä T, Strömberg C, Bergman I. Effects of zimeldine, mianserin and amitriptyline on psychomotor skills and their interaction with ethanol a placebo controlled cross-over study. Eur J Clin Pharmacol. 1984;27(2):181-9. PubMed PMID: 6238829.

16: Bengtsson BO, Zhu J, Thorell LH, Olsson T, Link H, Wålinder J. Effects of zimeldine and its metabolites, clomipramine, imipramine and maprotiline in experimental allergic neuritis in Lewis rats. J Neuroimmunol. 1992 Jul;39(1-2):109-22. PubMed PMID: 1535634.

17: Wahlén A, Westerlund D, Wåhlin-Boll E, Melander A. Influence of food intake on the bioavailability of zimeldine and its active metabolite, norzimeldine. Drug Nutr Interact. 1983;2(3):175-81. PubMed PMID: 6236068.

18: Burrows GD, Norman TR, Marriott PF, Davies B. Zimeldine in depressive illness--efficacy and safety data. Acta Psychiatr Scand Suppl. 1983;308:31-40. PubMed PMID: 6230894.

19: Aberg-Wistedt A, Alvariza M, Bertilsson L, Malmgren R, Wachtmeister H. Alaproclate a novel antidepressant? A biochemical and clinical comparison with zimeldine. Acta Psychiatr Scand. 1985 Mar;71(3):256-68. PubMed PMID: 2580422.

20: Pottage A, Grind MG. Cardiovascular effects of zimeldine. Acta Psychiatr Scand Suppl. 1983;308:125-30. PubMed PMID: 6230885.